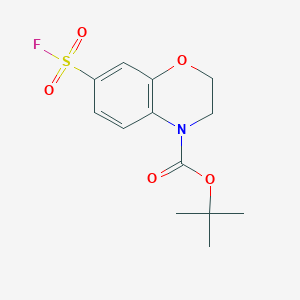
Tert-butyl 7-fluorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-fluorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biochemical and physiological effects. In
Applications De Recherche Scientifique
Tert-butyl 7-fluorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a scaffold for the development of new drug molecules.
Mécanisme D'action
The mechanism of action of Tert-butyl 7-fluorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate is not well understood. However, it is believed to act as a reactive electrophile due to the presence of the fluorosulfonyl group. This may allow it to react with nucleophiles such as proteins, DNA, and RNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have potential as a scaffold for the development of new drug molecules. Additionally, it may have potential as a tool for studying protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 7-fluorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate in lab experiments is that it has a unique chemical structure that may allow for the development of new drug molecules. However, one limitation is that the mechanism of action and biochemical and physiological effects are not well characterized, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Tert-butyl 7-fluorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate. One area of interest is in the development of new drug molecules based on the scaffold of this compound. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of this compound. Finally, it may be useful to explore the potential of this compound as a tool for studying protein structure and function.
Conclusion:
This compound is a chemical compound that has potential applications in scientific research. Its unique chemical structure and potential as a scaffold for the development of new drug molecules make it of interest to researchers. However, further research is needed to better understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of Tert-butyl 7-fluorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate involves the reaction of 7-fluorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Propriétés
IUPAC Name |
tert-butyl 7-fluorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c1-13(2,3)20-12(16)15-6-7-19-11-8-9(21(14,17)18)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVFOYISHWRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)
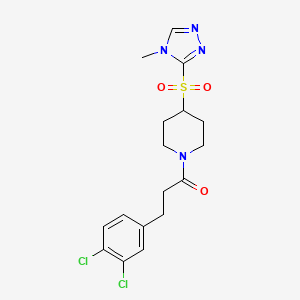
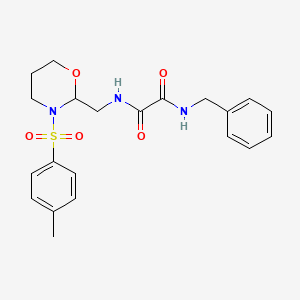

![N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2566051.png)

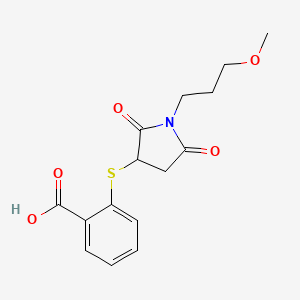
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566061.png)

![3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2566064.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2566065.png)
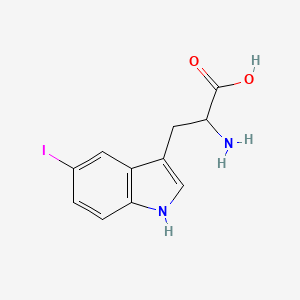
![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)